molecular formula C10H11Cl2NO B2391324 2,2-dichloro-N-(1-phenylethyl)acetamide CAS No. 39096-80-5

2,2-dichloro-N-(1-phenylethyl)acetamide

Cat. No.: B2391324
CAS No.: 39096-80-5
M. Wt: 232.1
InChI Key: OKVKOBMHKRIIOW-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(1-phenylethyl)acetamide is a chemical compound with the linear formula C10H11Cl2NO . It has a molecular weight of 232.111 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C10H11Cl2NO/c1-7(13-10(14)9(11)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 366.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.3±3.0 kJ/mol, and it has a flash point of 175.3±27.9 °C . The compound’s index of refraction is 1.543, and it has a molar refractivity of 58.4±0.3 cm³ . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP is 1.99 .

Scientific Research Applications

  • Anticancer, Anti-Inflammatory, and Analgesic Activities Synthesized derivatives of 2,2-dichloro-N-(1-phenylethyl)acetamide have shown potential as anticancer, anti-inflammatory, and analgesic agents. One such derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

  • Electrochemical and Physical Properties The Bingel–Hirsch reaction of (R)-2,2-dichloro-N-(1-phenylethyl)acetamide with fullerene C60 led to the formation of a methanofullerene, and its electrochemical and physical properties were studied. This compound displayed electron-acceptor characteristics similar to known methanofullerene [60]PCBM, indicating potential applications in materials science (Torosyan, Biglova, Nuriakhmetova, & Miftakhov, 2017).

  • Molecular Structure and Bonding Characteristics Various dichloro-N-(phenylethyl)acetamide compounds have been analyzed for their molecular structure and bonding characteristics. These studies are fundamental to understanding the chemical properties and potential applications of these compounds in different scientific fields (Gowda et al., 2007).

  • Quantum Chemical Calculations Detailed quantum chemical calculations have been performed on derivatives of 2,2-dichloro-N-(phenylethyl)acetamide to study their conformation, vibrational spectroscopic, electronic, and thermodynamic properties. This research provides valuable insights for further applications, such as in drug design and material science (Choudhary, Agarwal, Gupta, & Tandon, 2014).

  • Oxidation and Derivative Formation Studies on the oxidation of chloroacetamide derivatives, including those related to 2,2-dichloro-N-(phenylethyl)acetamide, have led to the synthesis of various compounds. These findings are significant for chemical synthesis and pharmaceutical applications (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).

  • Silylated Derivatives The synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which are related to 2,2-dichloro-N-(phenylethyl)acetamide, have been studied. These derivatives are important for understanding the interactions and potential applications of silicon-containing organic compounds (Nikonov et al., 2016).

  • Infrared Spectroscopy of Hydrated Clusters The infrared spectroscopy of hydrated N-(2-phenylethyl)acetamide clusters has been investigated. This research is relevant to understanding the molecular interactions and properties of hydrated clusters, which can have implications in various scientific domains (Sakota, Harada, & Sekiya, 2013).

  • Density and Viscosity Studies The density and viscosity of mixtures containing 2,2-dichloro-N,N-di-2-propenylacetamide, a related compound, were determined at different temperatures. These physical property measurements are essential for applications in chemical engineering and materials science (Yang, Luo, Lian, & Liu, 2010).

Properties

IUPAC Name

2,2-dichloro-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(13-10(14)9(11)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVKOBMHKRIIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967976
Record name 2,2-Dichloro-N-(1-phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-13-7
Record name 2,2-Dichloro-N-(1-phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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